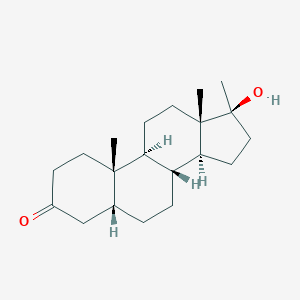

5beta-Mestanolone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55974. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13,15-17,22H,4-12H2,1-3H3/t13-,15-,16+,17+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZDXEKUWRCKOB-IHTGJJIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3275-58-9 | |

| Record name | 5beta-Mestanolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-55974 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5.BETA.-MESTANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V09R0044QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 5beta-Mestanolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5beta-Mestanolone (also known as 17α-methyl-5β-dihydrotestosterone), a synthetic anabolic-androgenic steroid. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its key characteristics. Information is presented in structured tables for clarity, alongside detailed experimental protocols for its synthesis, characterization, and bioactivity assessment. Furthermore, this guide includes visual diagrams generated using Graphviz to illustrate critical signaling pathways and experimental workflows, adhering to stringent visualization standards for clarity and contrast.

Introduction

This compound, systematically named (5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one, is a synthetic derivative of dihydrotestosterone (DHT).[1] It is the 5β-epimer of mestanolone (the 5α-isomer). As an agonist of the androgen receptor (AR), its biological activity and metabolic fate are of significant interest in endocrinology and pharmacology. Understanding its fundamental physical and chemical properties is crucial for its application in research and potential therapeutic development.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data has been compiled from various chemical databases and literature sources.

| Property | Value |

| IUPAC Name | (5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one[1] |

| Synonyms | 17α-Methyl-5β-dihydrotestosterone, 17β-Hydroxy-17α-methyl-5β-androstan-3-one[1] |

| CAS Number | 3275-58-9[1] |

| Molecular Formula | C₂₀H₃₂O₂[1] |

| Molecular Weight | 304.47 g/mol [2] |

| Melting Point | 79/120-121 °C[3] |

| Boiling Point (Predicted) | 416.1 ± 38.0 °C (at 760 mmHg)[4] |

| Flash Point (Predicted) | 177.6 ± 19.4 °C[4] |

| XLogP3 | 3.8[1] |

| Solubility | Ethanol: ~1.0 mg/mL[5][6]Methanol: ~1.0 mg/mL[5][6]Acetonitrile: 1 mg/mL[6]DMSO: Soluble[5] |

Signaling Pathway and Stereochemical Relationships

This compound exerts its biological effects primarily through the activation of the androgen receptor, a ligand-activated nuclear transcription factor.

Androgen Receptor Signaling Pathway

Upon entering a target cell, this compound binds to the androgen receptor (AR) located in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then translocates into the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of androgen-responsive genes, ultimately leading to a physiological response.

Stereochemical Relationship

This compound is a stereoisomer of Mestanolone (5α-Mestanolone). Both are 17α-methylated derivatives of dihydrotestosterone (DHT). The key structural difference lies in the stereochemistry at the C5 position of the steroid's A-ring. In this compound, the hydrogen at C5 is in the beta position, resulting in a cis-fused A/B ring system. In contrast, 5alpha-Mestanolone has the hydrogen in the alpha position, leading to a trans-fused A/B ring system. This seemingly minor difference significantly impacts the overall shape of the molecule and its biological activity.

Experimental Protocols

Synthesis

A common method for the synthesis of 17α-methylated-3-keto steroids like this compound involves the oxidation of the corresponding 3-hydroxy precursor.

Protocol: Oxidation of 17α-methyl-5β-androstane-3,17β-diol

-

Dissolution: Dissolve the starting material, 17α-methyl-5β-androstane-3,17β-diol, in a suitable solvent such as acetone or dichloromethane.

-

Oxidation: Add an oxidizing agent, for example, Jones reagent (chromium trioxide in sulfuric acid) or pyridinium chlorochromate (PCC), dropwise to the solution while stirring at a controlled temperature (typically 0°C to room temperature).

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by adding a reducing agent like isopropanol to neutralize the excess oxidant.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of anabolic steroids. Due to their low volatility, steroids typically require derivatization prior to analysis.

Protocol: GC-MS Analysis of this compound

-

Sample Preparation: For biological samples (e.g., urine), perform an initial extraction using a solid-phase extraction (SPE) column (e.g., C18). If the steroid is conjugated, an enzymatic hydrolysis step with β-glucuronidase is necessary.[7]

-

Derivatization: Evaporate the extracted sample to dryness under a stream of nitrogen. Add a derivatizing agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and dithiothreitol, to form trimethylsilyl (TMS) ethers of the hydroxyl groups.[8] Heat the mixture (e.g., at 60°C for 20 minutes) to ensure complete reaction.

-

GC-MS Conditions:

-

Injector: Splitless injection at a temperature of approximately 280°C.

-

Column: A non-polar capillary column, such as one with a SE-54 phase.[9]

-

Oven Program: Start at an initial temperature of around 180-200°C, hold for a few minutes, then ramp up to a final temperature of approximately 320°C.[9]

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[7]

-

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard.

Bioactivity Assessment: Luciferase Reporter Assay

This in vitro assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

Protocol: Androgen Receptor Luciferase Reporter Assay

-

Cell Culture and Plating: Culture a suitable cell line (e.g., LNCaP, 22Rv1, or a transfected cell line like CV1-ARluc) in the appropriate medium.[10][11] Plate the cells in a 24- or 96-well plate at a predetermined density (e.g., 3 x 10⁴ cells/well for a 24-well plate) in a medium containing charcoal-stripped fetal bovine serum to remove endogenous steroids.[10]

-

Transfection (if necessary): For cell lines not endogenously expressing the necessary components, co-transfect the cells with an AR expression plasmid and a reporter plasmid containing an androgen-responsive promoter (e.g., MMTV or PSA) upstream of a luciferase gene. A co-transfected Renilla luciferase plasmid can be used for normalization.[10]

-

Compound Treatment: Prepare serial dilutions of this compound and a vehicle control (e.g., 0.1% ethanol or DMSO). After allowing the cells to adhere and recover (typically 24-48 hours), replace the medium with fresh medium containing the different concentrations of the test compound.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.[10]

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a lysis buffer to each well.

-

Luciferase Activity Measurement: Transfer the cell lysate to a luminometer plate. Add the luciferase substrate and measure the luminescence using a luminometer. If a dual-luciferase system is used, subsequently add the stop reagent and the Renilla substrate to measure the luminescence of the control reporter.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) and plot the results as a function of the this compound concentration to generate a dose-response curve.

Conclusion

This guide provides a detailed summary of the physical and chemical properties of this compound, along with practical experimental protocols and visual aids for understanding its biological context. The compiled data and methodologies serve as a valuable resource for researchers and professionals engaged in the study of androgens and related compounds. The clear presentation of quantitative data, detailed protocols, and illustrative diagrams aims to facilitate further research and development in this field.

References

- 1. This compound | C20H32O2 | CID 244808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mestanolone [drugfuture.com]

- 3. 5β-ANDROSTAN-17α-METHYL-17β-OL-3-ONE | Steraloids Inc. [steraloids.com]

- 4. ikigaicorporation.com [ikigaicorporation.com]

- 5. Buy Mestanolone | 521-11-9 | >98% [smolecule.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mestanolone [webbook.nist.gov]

- 10. Luciferase reporter assay [bio-protocol.org]

- 11. Development of a novel cell based androgen screening model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Androgen Receptor Binding Affinity of 5β-Mestanolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the androgen receptor (AR) binding affinity of the synthetic anabolic-androgenic steroid (AAS) 5β-Mestanolone, also known as 17α-methyl-5β-androstan-17β-ol-3-one. This document is intended for researchers, scientists, and professionals in drug development who are interested in the molecular interactions and experimental evaluation of androgenic compounds.

Executive Summary

5β-Mestanolone is a synthetic derivative of dihydrotestosterone (DHT) and is recognized as a potent agonist of the androgen receptor. Its binding affinity to the AR is a critical determinant of its biological activity. This guide summarizes the available quantitative data on its binding affinity, provides a detailed experimental protocol for its determination, and illustrates the associated molecular signaling pathways.

Quantitative Androgen Receptor Binding Affinity of 5β-Mestanolone

The binding affinity of a ligand to its receptor is a key parameter in pharmacology and drug development. For the androgen receptor, this is often expressed as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), or the relative binding affinity (RBA) compared to a reference androgen like testosterone or dihydrotestosterone.

For comparative purposes, the following table summarizes the relative binding affinities of several anabolic-androgenic steroids for the androgen receptor, with testosterone set as the reference at 100%.

| Compound | Relative Binding Affinity (%) |

| Testosterone | 100 |

| Mestanolone (17α-methyl-DHT) | 100-125 |

| Dihydrotestosterone (DHT) | 200 |

| Nandrolone | 150 |

| Methyltestosterone | 100 |

| Mesterolone | 75 |

Note: The data presented here is compiled from various sources and should be considered as indicative. Experimental conditions can significantly influence these values.

Experimental Protocol: Competitive Radioligand Binding Assay for Androgen Receptor Affinity

The following protocol describes a whole-cell competitive radioligand binding assay to determine the binding affinity of a test compound, such as 5β-Mestanolone, for the androgen receptor. This method is based on the principle of competition between the unlabeled test compound and a radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-R1881) for binding to the AR expressed in a suitable cell line (e.g., AR-positive prostate cancer cells like LNCaP or engineered cell lines).

Materials and Reagents

-

Cell Line: LNCaP or other AR-expressing cell line

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), Penicillin (100 U/mL), and Streptomycin (100 µg/mL)

-

Radioligand: [³H]-Mibolerone or [³H]-R1881 (specific activity ~80 Ci/mmol)

-

Unlabeled Competitor (Reference): Dihydrotestosterone (DHT)

-

Test Compound: 5β-Mestanolone

-

Assay Buffer: Serum-free RPMI-1640

-

Washing Buffer: Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 0.1 N NaOH

-

Scintillation Cocktail

-

Multi-well plates (24-well or 96-well)

-

Liquid Scintillation Counter

Experimental Procedure

-

Cell Culture and Plating:

-

Culture AR-positive cells in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells and seed them into 24-well plates at a density of 2 x 10⁵ cells per well.

-

Allow the cells to adhere and grow for 24-48 hours.

-

Prior to the assay, replace the growth medium with a serum-free medium and incubate for at least 18 hours to minimize endogenous androgens.

-

-

Competitive Binding Assay:

-

Prepare serial dilutions of the unlabeled competitor (DHT, for standard curve) and the test compound (5β-Mestanolone) in the assay buffer. A typical concentration range for DHT would be from 10⁻¹¹ M to 10⁻⁶ M.

-

Prepare the radioligand solution in the assay buffer at a final concentration of 0.5-1 nM.

-

To each well, add the following in triplicate:

-

Total Binding: Radioligand only.

-

Non-specific Binding: Radioligand + a high concentration of unlabeled DHT (e.g., 1 µM).

-

Competition: Radioligand + varying concentrations of the test compound or unlabeled DHT.

-

-

Incubate the plates at 4°C for 18-24 hours to reach binding equilibrium.

-

-

Washing and Lysis:

-

After incubation, aspirate the medium from each well.

-

Wash the cell monolayer three times with ice-cold PBS to remove unbound radioligand.

-

Add 500 µL of lysis buffer to each well and incubate for 20 minutes at room temperature to lyse the cells and solubilize the bound radioligand.

-

-

Scintillation Counting:

-

Transfer the lysate from each well to a scintillation vial.

-

Add 4 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value for both the reference compound (DHT) and the test compound (5β-Mestanolone).

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The Relative Binding Affinity (RBA) can be calculated as: RBA (%) = (IC50 of reference compound / IC50 of test compound) x 100.

-

Mandatory Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the androgen receptor upon binding by an agonist like 5β-Mestanolone.

Caption: Classical genomic signaling pathway of the androgen receptor.

Experimental Workflow for Competitive Binding Assay

The logical flow of the competitive radioligand binding assay is depicted in the following diagram.

Caption: Workflow for determining androgen receptor binding affinity.

5β-Mestanolone as a Metabolite of Methyltestosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17α-Methyltestosterone is a synthetic, orally active androgen and anabolic steroid (AAS) that has been utilized in the treatment of conditions such as male hypogonadism and, in the past, for certain types of breast cancer in women.[1] As with all xenobiotics, understanding its metabolic fate is critical for drug development, clinical monitoring, and, notably, for anti-doping applications where the detection of metabolites can signify the use of the parent compound long after it has been cleared from the body.[2] This guide provides a detailed examination of 5β-Mestanolone, a key A-ring reduced metabolite of methyltestosterone. It will cover the metabolic pathway, quantitative data regarding its formation, detailed experimental protocols for its detection, and its physiological relevance.

Metabolic Pathway of Methyltestosterone

The biotransformation of methyltestosterone in the body is a multi-step process primarily occurring in the liver. The initial and rate-limiting step in the metabolism of 3-keto-4-ene steroids like methyltestosterone is the reduction of the C-4,5 double bond in the A-ring.[3] This reduction is catalyzed by 5α-reductase and 5β-reductase enzymes, leading to the formation of two stereoisomers: a 5α-isomer and a 5β-isomer.[3][4] Following this, the 3-keto group is typically reduced to a 3α-hydroxy group. In the case of methyltestosterone, this pathway leads to the formation of 17α-methyl-5β-androstane-3α,17β-diol, also known as 5β-Mestanolone.[5][6] While both 5α and 5β isomers are formed from methyltestosterone, the stereoselectivity can be influenced by the specific enzymes present.[4]

The metabolic conversion of methyltestosterone to its primary A-ring reduced metabolites is depicted below.

Quantitative Data on Methyltestosterone Metabolites

The urinary excretion profile of methyltestosterone is characterized by a variety of phase I and phase II metabolites. The primary metabolites used for anti-doping screening are the A-ring reduced diols.[6] Quantitative data from excretion studies helps in selecting the most appropriate target analytes for long-term detection.

| Metabolite | Common Name | Typical Biological Matrix | Notes on Detection |

| 17α-methyl-5β-androstane-3α,17β-diol | 5β-Mestanolone (MT M1) | Urine | A major urinary metabolite, often detected as a glucuronide conjugate.[5][7] |

| 17α-methyl-5α-androstane-3α,17β-diol | 5α-Mestanolone (MT M2) | Urine | Another key A-ring reduced metabolite.[5] |

| 17β-methyl-5β-androstane-3α,17α-diol | epi-methyltestosterone metabolite | Urine | An epimer found in urine after administration of methyltestosterone.[5] |

| 6β-hydroxy-methyltestosterone | - | Urine | A product of CYP3A4-mediated hydroxylation.[8][9] |

| 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol | - | Urine | A long-term metabolite with a rearranged D-ring.[4][5] |

Experimental Protocols for Detection and Quantification

The standard procedure for the detection of 5β-Mestanolone and other methyltestosterone metabolites in urine involves several key steps, from sample preparation to instrumental analysis. These methods are designed to handle complex biological matrices and achieve the low limits of detection required for anti-doping analysis.[10]

Sample Preparation

-

Objective: To extract the target analytes from the urine matrix and remove interfering substances.

-

Methodology:

-

Hydrolysis: Since many metabolites are excreted as glucuronide conjugates, an enzymatic hydrolysis step is crucial.[7] A sample of urine (typically 2-5 mL) is buffered to an appropriate pH (e.g., pH 7) and incubated with β-glucuronidase from E. coli.

-

Extraction: Solid-Phase Extraction (SPE) is commonly employed. The hydrolyzed urine sample is passed through an SPE cartridge (e.g., C18). The cartridge is then washed with a series of solvents to remove polar impurities, and the analytes are eluted with a less polar solvent like methanol or ethyl acetate.

-

Evaporation: The eluate is evaporated to dryness under a stream of nitrogen.

-

Derivatization

-

Objective: To improve the volatility and thermal stability of the steroid metabolites for gas chromatography (GC) analysis, and to produce characteristic mass fragments for mass spectrometry (MS).

-

Methodology:

-

The dried residue from the extraction step is reconstituted in a derivatizing agent.

-

A common derivatization technique is trimethylsilylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide and ethanethiol.[9][11]

-

The mixture is heated (e.g., at 60°C for 20-30 minutes) to form the trimethylsilyl (TMS) derivatives of the metabolites.

-

Instrumental Analysis

-

Objective: To separate, detect, and quantify the derivatized metabolites.

-

Methodology:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for steroid analysis in anti-doping laboratories.[2]

-

Separation: The derivatized sample is injected into a gas chromatograph, where the metabolites are separated based on their boiling points and interaction with the capillary column (e.g., a non-polar DB-1 or DB-5 column).

-

Detection: As the compounds elute from the GC column, they enter a mass spectrometer. Tandem mass spectrometry (MS/MS), particularly with a triple quadrupole (QqQ) instrument, is often used for its high sensitivity and specificity, allowing for the monitoring of specific precursor-to-product ion transitions.[5][10]

-

Signaling Pathways and Physiological Relevance

Methyltestosterone and its metabolites exert their effects primarily by interacting with the androgen receptor (AR).[1] Mestanolone (17α-methyl-dihydrotestosterone), the 5α-reduced metabolite of methyltestosterone, is a potent agonist of the AR.[1] The physiological activity of 5β-reduced androgens is generally considered to be significantly lower than their 5α counterparts. 5β-dihydrotestosterone, for instance, does not bind effectively to the AR and is considered an inactive metabolite. By extension, 5β-Mestanolone is presumed to have low androgenic activity. Its formation represents a step in the inactivation and excretion pathway of the parent drug.

The general mechanism of androgen action involves the binding of an active androgen to the AR in the cytoplasm, followed by translocation of the hormone-receptor complex to the nucleus, where it binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of target genes.

References

- 1. Methyltestosterone - Wikipedia [en.wikipedia.org]

- 2. Long-term detection of methyltestosterone (ab-) use by a yeast transactivation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites [mdpi.com]

- 5. New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of anabolic steroids by recombinant human cytochrome P450 enzymes. Gas chromatographic-mass spectrometric determination of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. A further insight into methyltestosterone metabolism: New evidences from in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of 5β-Mestanolone: A Technical Guide

Disclaimer: Direct experimental data on the in vitro biological activity of 5β-Mestanolone (17α-methyl-5β-androstan-17β-ol-3-one) is limited in publicly available scientific literature. This guide provides a comprehensive overview of the in vitro biological activity of its stereoisomer, 5α-Mestanolone (Mestanolone), which serves as a close structural analog. It is crucial to note that differences in stereochemistry at the C5 position can significantly influence biological activity, including receptor binding, activation, and metabolism. Therefore, the data presented for the 5α-isomer should be interpreted with caution as a potential indicator of the 5β-isomer's activity.

Physicochemical Properties

A comparative summary of the physicochemical properties of 5β-Mestanolone and 5α-Mestanolone is presented below.

| Property | 5β-Mestanolone | 5α-Mestanolone (Mestanolone) |

| IUPAC Name | (5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one |

| Molecular Formula | C₂₀H₃₂O₂ | C₂₀H₃₂O₂ |

| Molecular Weight | 304.47 g/mol | 304.47 g/mol |

| CAS Number | 3275-58-9 | 521-11-9 |

In Vitro Biological Activity of 5α-Mestanolone (Mestanolone)

Androgen Receptor Binding and Activity

Mestanolone is a synthetic androgen and anabolic steroid that acts as an agonist of the androgen receptor (AR).[1] It is a derivative of dihydrotestosterone (DHT) and is known for its strong androgenic effects.[1] Due to its 5α-reduced structure, it cannot be aromatized into estrogenic compounds.[1]

While specific quantitative binding affinity data for 5β-Mestanolone is unavailable, the relative binding affinity of 5α-Mestanolone for the androgen receptor has been reported.

| Compound | Relative Binding Affinity (%) (Androgen Receptor) |

| 5α-Mestanolone | 100–125 |

Relative to a reference androgen, typically R1881 (Metribolone).

Cytotoxicity

The in vitro cytotoxic activity of Mestanolone has been evaluated against various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| HeLa | Human Cervical Carcinoma | 27.6 ± 1.1 | Doxorubicin | 1.2 ± 0.4 |

| A375P | Human Melanoma | > 50 | - | - |

| HT-29 | Human Colorectal Adenocarcinoma | > 50 | - | - |

| MCF-7 | Human Breast Adenocarcinoma | > 50 | - | - |

| NCI-H460 | Human Lung Carcinoma | Non-cytotoxic | - | - |

| 3T3 | Mouse Fibroblast (Normal) | Non-cytotoxic | - | - |

Data for Mestanolone and its metabolites indicate selective moderate cytotoxicity against the HeLa cell line, while being non-cytotoxic to normal 3T3 fibroblasts.

Experimental Protocols

Detailed methodologies for key in vitro assays relevant to the biological characterization of 5β-Mestanolone are provided below.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

-

Rat ventral prostate cytosol (source of androgen receptor)

-

[³H]-R1881 (radiolabeled synthetic androgen)

-

Test compound (5β-Mestanolone)

-

Unlabeled R1881 (for standard curve)

-

Dexamethasone (weak positive control)

-

TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compound and control compounds.

-

In assay tubes, add a fixed concentration of [³H]-R1881 and varying concentrations of the test compound or unlabeled R1881.

-

Add the rat prostate cytosol preparation to each tube.

-

Incubate the mixture overnight at 4°C to reach equilibrium.

-

Add HAP slurry to each tube to bind the receptor-ligand complexes.

-

Wash the HAP pellet to remove unbound radioligand.

-

Elute the bound radioligand from the HAP pellet.

-

Add scintillation cocktail to the eluted samples.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881 (IC₅₀ value).

Androgen Receptor Transcriptional Activation Reporter Gene Assay

This assay measures the ability of a test compound to activate the androgen receptor and induce the expression of a reporter gene.

Materials:

-

Human cell line (e.g., HEK293, PC-3) stably or transiently transfected with:

-

An expression vector for the human androgen receptor.

-

A reporter plasmid containing an androgen-responsive element (ARE) linked to a luciferase gene.

-

-

Cell culture medium and supplements.

-

Test compound (5β-Mestanolone).

-

Dihydrotestosterone (DHT) or R1881 (positive control).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the transfected cells in a multi-well plate and allow them to attach.

-

Treat the cells with varying concentrations of the test compound or control compounds.

-

Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Lyse the cells to release the luciferase enzyme.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Calculate the concentration of the test compound that produces 50% of the maximal response (EC₅₀ value).

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of a test compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Human cancer cell lines (e.g., HeLa, PC-3, LNCaP).

-

Normal cell line (e.g., 3T3) for selectivity assessment.

-

Cell culture medium and supplements.

-

Test compound (5β-Mestanolone).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO, isopropanol with HCl).

-

Multi-well plate reader.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of the test compound.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.

-

Calculate the concentration of the test compound that reduces cell viability by 50% (IC₅₀ value).

Visualizations

Signaling Pathway

Caption: General Androgen Receptor Signaling Pathway.

Experimental Workflows

Caption: Competitive Binding Assay Workflow.

References

An In-depth Technical Guide to 17alpha-Methyl-5beta-dihydrotestosterone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of 17alpha-Methyl-5beta-dihydrotestosterone (17α-methyl-5β-DHT), a key metabolite of the synthetic anabolic-androgenic steroid (AAS) 17alpha-methyltestosterone. This document details its initial identification, physicochemical properties, metabolic pathways, and known biological activities. Detailed experimental methodologies for its identification and a summary of its characteristics are presented to support further research and drug development efforts.

Introduction

17alpha-Methyl-5beta-dihydrotestosterone, also known as 17α-methyl-5β-androstan-17β-ol-3-one, is a synthetically derived steroid and a primary metabolic byproduct of 17alpha-methyltestosterone. Unlike its 5-alpha isomer, which often exhibits potent androgenic activity, the 5-beta configuration of this compound significantly alters its biological function. This guide explores the scientific journey of this particular steroid metabolite, from its initial detection in metabolic studies to our current understanding of its properties and physiological relevance.

Discovery and History

The discovery of 17alpha-Methyl-5beta-dihydrotestosterone is intrinsically linked to the study of the metabolism of 17alpha-methyltestosterone, a synthetic oral androgen developed in the 1930s. Early research focused on understanding how the body processes this synthetic steroid.

Key milestones in the history of 17alpha-Methyl-5beta-dihydrotestosterone include:

-

1983: In a pivotal study on the metabolism of 17alpha-methyltestosterone in rabbits, Templeton and Jackson identified several metabolites, including 17alpha-methyl-5beta-androstane-3alpha,17beta-diol, a further reduced metabolite of 17alpha-Methyl-5beta-dihydrotestosterone. This provided the first strong evidence of the 5-beta reduction pathway for 17alpha-methyltestosterone.

-

Subsequent Studies: Later research in both animals and humans confirmed that 17alpha-methyltestosterone is metabolized into both 5α- and 5β-reduced forms.[1][2][3] These studies established 17alpha-methyl-5beta-androstane-3alpha,17beta-diol and its 5-alpha isomer as major urinary metabolites, making them key biomarkers in doping control analysis.[1][2]

The discovery of 17alpha-Methyl-5beta-dihydrotestosterone was therefore not a singular event but rather a gradual elucidation through metabolic profiling studies of its parent compound.

Physicochemical Properties

The structural characteristics of 17alpha-Methyl-5beta-dihydrotestosterone are fundamental to its biological activity. The defining feature is the cis fusion of the A and B rings of the steroid nucleus, resulting in a bent molecular structure. This is in contrast to the planar structure of 5α-reduced androgens.

| Property | Value | Reference |

| Chemical Name | 17α-methyl-5β-androstan-17β-ol-3-one | |

| Molecular Formula | C₂₀H₃₂O₂ | |

| Molecular Weight | 304.47 g/mol | |

| Melting Point | 79/120-121 °C | |

| CAS Number | Not available |

Metabolism and Synthesis

Metabolic Formation

17alpha-Methyl-5beta-dihydrotestosterone is not administered directly but is formed endogenously from 17alpha-methyltestosterone. The primary metabolic pathway involves the reduction of the double bond at the C4-C5 position of the A-ring.

-

Enzymatic Conversion: This reduction is catalyzed by the enzyme 5β-reductase (aldo-keto reductase family 1 member D1, AKR1D1). This enzyme is predominantly found in the liver.

The metabolic fate of 17alpha-methyltestosterone can be summarized as follows:

Metabolic pathways of 17alpha-methyltestosterone.

Chemical Synthesis

While the primary relevance of 17alpha-Methyl-5beta-dihydrotestosterone is as a metabolite, its chemical synthesis can be achieved through the catalytic hydrogenation of 17alpha-methyltestosterone.

A plausible synthetic route would involve:

-

Starting Material: 17alpha-methyltestosterone.

-

Reaction: Catalytic hydrogenation using a suitable catalyst, such as palladium on carbon (Pd/C), in a protic solvent like ethanol. The reaction conditions can be controlled to favor the formation of the 5β-isomer.

-

Purification: The resulting mixture of 5α and 5β isomers would then be separated using chromatographic techniques, such as column chromatography.

Biological Activity and Signaling Pathways

Androgen Receptor Binding and Androgenic Activity

A critical aspect of 5β-reduced steroids is their significantly diminished affinity for the androgen receptor (AR).[4] The bent A/B ring junction of 5β-isomers sterically hinders effective binding to the ligand-binding pocket of the AR.

General Androgen Receptor Signaling Pathway

To understand the lack of activity of 17alpha-Methyl-5beta-dihydrotestosterone, it is useful to consider the canonical androgen receptor signaling pathway, which is potently activated by 5α-reduced androgens like dihydrotestosterone (DHT).

Canonical Androgen Receptor Signaling Pathway.

Due to its presumed low binding affinity, 17alpha-Methyl-5beta-dihydrotestosterone is unlikely to efficiently initiate this signaling cascade.

Other Potential Biological Activities

Some 5β-reduced steroids have been shown to exert non-genomic effects, such as vasodilatory properties.[4] However, there is currently no specific research available on such activities for 17alpha-Methyl-5beta-dihydrotestosterone.

Experimental Protocols

Identification of 17alpha-Methyl-5beta-dihydrotestosterone in Urine (Representative Protocol)

The identification of 17alpha-Methyl-5beta-dihydrotestosterone and its metabolites from urine samples is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative workflow based on established methods.[1][2]

Workflow for Steroid Metabolite Identification.

Detailed Steps:

-

Sample Collection: A urine sample is collected from the subject.

-

Enzymatic Hydrolysis: To cleave glucuronide conjugates, the urine is incubated with β-glucuronidase/arylsulfatase.

-

Extraction: The deconjugated steroids are extracted from the aqueous urine matrix using either solid-phase extraction (SPE) with a C18 cartridge or liquid-liquid extraction (LLE) with an organic solvent like diethyl ether or methyl tert-butyl ether.

-

Derivatization (for GC-MS): The extracted and dried residue is derivatized to increase the volatility and thermal stability of the steroids. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their retention times and identified by their characteristic mass fragmentation patterns.

-

LC-MS/MS Analysis: Alternatively, the extracted sample (with or without derivatization) can be analyzed by LC-MS/MS, which offers high sensitivity and specificity. Separation is achieved by liquid chromatography, and identification is based on precursor and product ion transitions.

-

Data Analysis: The retention times and mass spectra (or transitions) of the analytes are compared to those of certified reference standards of 17alpha-Methyl-5beta-dihydrotestosterone and its metabolites for positive identification.

Conclusion

17alpha-Methyl-5beta-dihydrotestosterone is a significant metabolite of the synthetic androgen 17alpha-methyltestosterone. Its discovery was a direct result of metabolic studies aimed at understanding the fate of this anabolic steroid in the body. Characterized by its 5-beta configuration, it is considered to be biologically inactive as an androgen due to its low affinity for the androgen receptor. Its primary importance lies in its role as a biomarker for the detection of 17alpha-methyltestosterone use in anti-doping and clinical settings. Further research into potential non-genomic activities of this and other 5β-reduced steroids may reveal novel biological functions. This guide provides a foundational understanding for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

References

An In-depth Technical Guide to the Solubility and Stability of 5β-Mestanolone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for 5β-Mestanolone is limited. This guide provides a comprehensive framework based on established principles for anabolic androgenic steroids, including detailed experimental protocols and data presentation templates to aid researchers in determining and documenting the physicochemical properties of 5β-Mestanolone.

Introduction

5β-Mestanolone, also known as 17β-hydroxy-17α-methyl-5β-androstan-3-one, is a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone. A comprehensive understanding of its solubility and stability is paramount for its application in research and potential therapeutic development. These parameters are critical for formulation design, ensuring accurate dosage, and maintaining efficacy and safety throughout the product lifecycle. This technical guide outlines the methodologies for determining the solubility of 5β-Mestanolone in various solvents and assessing its stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

Solubility Profile

The solubility of a compound is a fundamental property that influences its absorption, distribution, and bioavailability. For steroid molecules like 5β-Mestanolone, which are often lipophilic, solubility can be limited in aqueous media. The following sections detail the expected solubility and the experimental protocol for its determination.

Illustrative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Propylene Glycol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Purified Water | 25 | Data to be determined | Data to be determined | Shake-Flask |

Note: Based on data for the 5α-isomer, solubility in polar organic solvents like ethanol and methanol is anticipated to be in the range of 1 mg/mL[1]. Solubility in aqueous solutions is expected to be significantly lower.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the equilibrium solubility measurement using the shake-flask method, a gold-standard technique for determining the solubility of a compound in a specific solvent.

2.2.1 Materials and Equipment

-

5β-Mestanolone (analytical standard)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

2.2.2 Procedure

-

Add an excess amount of 5β-Mestanolone to a series of vials, each containing a known volume of the selected solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantitatively dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of 5β-Mestanolone.

-

Calculate the solubility in mg/mL and mol/L.

2.2.3 HPLC Method for Quantification

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined based on the UV absorbance maximum of 5β-Mestanolone.

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

Stability Profile

Stability testing is crucial for identifying potential degradation products and establishing a stable formulation and appropriate storage conditions. Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a drug substance to predict its long-term stability.

Illustrative Stability Data

The following table provides a template for presenting the results of a forced degradation study on 5β-Mestanolone. The data would be obtained from a stability-indicating HPLC method.

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | Degradation Products (Retention Time) |

| Hydrolytic | |||||

| Acidic | 0.1 N HCl | 24 h | 60 | Data to be determined | Data to be determined |

| Basic | 0.1 N NaOH | 8 h | 60 | Data to be determined | Data to be determined |

| Neutral | Purified Water | 72 h | 80 | Data to be determined | Data to be determined |

| Oxidative | 3% H₂O₂ | 24 h | 25 | Data to be determined | Data to be determined |

| Photolytic | ICH Q1B Option 2 | - | 25 | Data to be determined | Data to be determined |

| Thermal | Dry Heat | 7 days | 80 | Data to be determined | Data to be determined |

Experimental Protocol: Forced Degradation Studies

This protocol describes the conditions for subjecting 5β-Mestanolone to various stress conditions as per ICH guidelines[2][3][4].

3.2.1 Materials and Equipment

-

5β-Mestanolone (analytical standard)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (acetonitrile, methanol, water)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for identification of degradation products

3.2.2 Procedure

-

Preparation of Stock Solution: Prepare a stock solution of 5β-Mestanolone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 N HCl.

-

Incubate the solution at an elevated temperature (e.g., 60 °C).

-

Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 N NaOH.

-

Incubate at an elevated temperature (e.g., 60 °C).

-

Withdraw samples, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

-

-

Neutral Hydrolysis:

-

Mix an aliquot of the stock solution with purified water.

-

Incubate at an elevated temperature (e.g., 80 °C).

-

Withdraw samples and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with a solution of 3% H₂O₂.

-

Keep the solution at room temperature and protected from light.

-

Withdraw samples at various time points and dilute for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of 5β-Mestanolone to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples by HPLC.

-

-

Thermal Degradation:

-

Expose a solid sample of 5β-Mestanolone to dry heat in a temperature-controlled oven (e.g., 80 °C).

-

At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

-

3.2.3 Stability-Indicating HPLC Method A stability-indicating HPLC method is crucial to separate the parent drug from any degradation products. Method development and validation should be performed according to ICH guidelines. A photodiode array (PDA) detector is recommended to assess peak purity.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for shake-flask solubility determination.

Caption: Workflow for forced degradation stability studies.

References

A Technical Guide to the Detection of 5β-Mestanolone in Biological Samples for Researchers and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is not a substitute for professional medical advice, diagnosis, or treatment.

Executive Summary

5β-Mestanolone, a metabolite of the synthetic anabolic-androgenic steroid (AAS) mestanolone, is a critical marker for detecting the illicit use of its parent compound in sport and other contexts. Contrary to any implication of natural occurrence, 5β-mestanolone is exclusively exogenous, meaning it is not produced by the human body. Its presence in any biological sample is definitive proof of the administration of mestanolone or a related synthetic steroid. This guide provides a comprehensive overview of the metabolism, detection, and quantification of 5β-mestanolone in biological samples, with a focus on methodologies relevant to doping control and pharmaceutical research.

The Exogenous Nature of 5β-Mestanolone

Mestanolone (17α-methyl-5α-androstan-17β-ol-3-one) is a synthetic derivative of dihydrotestosterone (DHT).[1] It was first synthesized in 1935 and has been used for its strong androgenic and weak anabolic effects.[1] As a 5α-reduced and 17α-alkylated steroid, it is orally active but also carries a risk of hepatotoxicity.[1][2]

Crucially, neither mestanolone nor its 5β isomer are part of the natural human steroid biosynthesis pathway.[3][4] The endogenous steroid profile is well-characterized, and the presence of synthetic steroids like mestanolone and its metabolites is a clear indication of external administration.[3][5][6] Therefore, the concept of "endogenous 5β-mestanolone" is a misnomer; its detection is always of an exogenous origin.

Metabolism of Mestanolone

Upon administration, mestanolone undergoes metabolic transformation in the body, primarily in the liver.[1] One of the key metabolic pathways is the reduction of the A-ring, leading to the formation of various metabolites, including 5β-mestanolone (17α-methyl-5β-androstane-3α,17β-diol).[7][8] This process is analogous to the metabolism of other related synthetic steroids like methyltestosterone.[7] The primary metabolites are then typically conjugated with glucuronic acid or sulfate to facilitate their excretion in urine.[9][10]

The metabolic pathway leading to the formation of 5β-mestanolone is a critical aspect of its detection. Understanding this biotransformation is essential for identifying the most appropriate target analytes for long-term detection of mestanolone abuse.

Detection of 5β-Mestanolone in Biological Samples

The primary biological matrix for the detection of 5β-mestanolone and other mestanolone metabolites is urine, due to the efficient renal clearance of steroid conjugates.[9][10] Blood, including dried blood spots (DBS), can also be a valuable matrix, particularly for the detection of the parent compound.[11]

Experimental Protocol: Sample Preparation and Analysis

A typical workflow for the analysis of 5β-mestanolone in urine involves several key steps:

-

Enzymatic Hydrolysis: The conjugated metabolites in urine are first deconjugated using β-glucuronidase to release the free steroids.

-

Extraction: The deconjugated steroids are then extracted from the urine matrix. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed for this purpose.

-

Derivatization: To improve their volatility and chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis, the extracted steroids are often derivatized, for example, by converting them to their trimethylsilyl (TMS) ethers.

-

Instrumental Analysis: The derivatized sample is then analyzed by GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification and quantification of the target metabolites.[7][9]

Quantitative Data

Quantitative analysis of mestanolone metabolites is crucial for establishing a timeline of use and for differentiating between potential sources of exposure. The concentrations of metabolites can vary significantly depending on the dosage, frequency of administration, and individual metabolic differences.

While specific quantitative data for 5β-mestanolone is often part of larger metabolic studies, the focus is generally on the detection window of the parent compound and its major metabolites. For instance, after a single 5 mg oral dose of methyltestosterone, a structurally similar steroid, metabolites could be detected by GC/MS for up to six days.[12][13] The detection window for mestanolone and its metabolites is expected to be in a similar range.

| Metabolite | Biological Matrix | Typical Detection Window | Analytical Technique | Reference |

| Mestanolone Metabolites | Urine | Several days to weeks | GC-MS, LC-MS/MS | [7],[9] |

| 17α-methyl-5α-androstan-3β,16β,17β-triol | Horse Urine | Longest detection time of common metabolites | GC-MS | [9] |

| Methyltestosterone Metabolites | Human Urine | Up to 14 days (by bioassay) | GC-MS, Yeast Androgen Screen | [12],[13] |

Note: The detection window can be influenced by various factors and the data presented is for illustrative purposes.

Significance in Doping Control and Research

The detection of 5β-mestanolone and other metabolites is a cornerstone of anti-doping programs worldwide. Its presence provides irrefutable evidence of the use of mestanolone.[7][9] For researchers and drug development professionals, understanding the metabolism and detection of such compounds is vital for:

-

Developing more sensitive and long-term detection methods. [12]

-

Investigating the pharmacokinetics and pharmacodynamics of new therapeutic androgens.

-

Ensuring the specificity of analytical methods to avoid false positives from other structurally related compounds. [7]

Conclusion

References

- 1. Mestanolone - Wikipedia [en.wikipedia.org]

- 2. What is Mestanolone?_Chemicalbook [chemicalbook.com]

- 3. Intracrine androgen biosynthesis, metabolism and action revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Industrial Production of Androsteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endogenous nandrolone metabolites in human urine: preliminary results to discriminate between endogenous and exogenous origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Identification and quantification of metabolites common to 17alpha-methyltestosterone and mestanolone in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. madbarn.com [madbarn.com]

- 11. Stability and detectability of testosterone esters in dried blood spots after intramuscular injections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Long-term detection of methyltestosterone (ab-) use by a yeast transactivation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

5β-Mestanolone: A Technical Deep Dive into its Role in Steroid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

5β-Mestanolone, also known as 17α-methyl-5β-dihydrotestosterone, is a synthetic androgen and an anabolic steroid (AAS).[1][2] As a 17α-alkylated derivative of dihydrotestosterone (DHT), it is orally active.[1][3] Unlike its more well-known isomer, 5α-Mestanolone (mestanolone), the 5β-epimer is characterized by a non-planar structure due to the A/B cis-ring junction.[4] This structural difference significantly influences its metabolic fate and biological activity. This technical guide provides a comprehensive overview of 5β-Mestanolone's position within steroid metabolism, its interaction with the androgen receptor, and the analytical methodologies for its detection and quantification.

Chemical Properties and Structure

| Property | Value | Reference |

| IUPAC Name | (5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | [5] |

| Molecular Formula | C₂₀H₃₂O₂ | [5] |

| Molar Mass | 304.47 g/mol | [5] |

| Synonyms | 17α-methyl-5β-dihydrotestosterone, 17β-Hydroxy-17α-methyl-5β-androstan-3-one | [5] |

Role in Steroid Metabolism Pathways

The metabolism of 5β-Mestanolone is primarily characterized by reduction and hydroxylation reactions, followed by conjugation for excretion. The key enzyme responsible for the formation of 5β-reduced steroids from their Δ⁴-3-keto precursors is 5β-reductase (AKR1D1).[4][6]

Metabolic Pathways of 5β-Mestanolone

The metabolism of 5β-Mestanolone has been studied in rabbits, revealing several hydroxylated metabolites.[7] While direct human metabolism data is limited, the pathways can be inferred from related 17α-methylated steroids.[8] The primary metabolic transformations include:

-

Reduction of the 3-keto group: The 3-keto group can be reduced to a 3α-hydroxyl group by 3α-hydroxysteroid dehydrogenases (3α-HSDs).

-

Hydroxylation: Multiple hydroxylation reactions can occur at various positions on the steroid nucleus. In rabbits, hydroxylation of 17α-methyl-5β-dihydrotestosterone has been observed at the 1β, 12β, 16α, and 16β positions.[7] This contrasts with the 5α-isomer, where hydroxylation primarily occurs at the C-6 and C-15 positions.[7]

-

Conjugation: The resulting metabolites are then typically conjugated with glucuronic acid or sulfate to increase their water solubility for urinary excretion.

Figure 1: Proposed metabolic pathway of 5β-Mestanolone.

Interaction with the Androgen Receptor and Downstream Signaling

As a derivative of DHT, 5β-Mestanolone is an agonist of the androgen receptor (AR).[3][9] However, the 5β-configuration generally leads to a weaker binding affinity to the AR compared to 5α-reduced androgens.[2] Upon binding, the AR translocates to the nucleus, where it acts as a ligand-activated transcription factor, modulating the expression of target genes.[9]

Androgen Receptor Signaling Cascade

The activation of the AR by an androgen like 5β-Mestanolone initiates a cascade of events leading to changes in gene expression. This can occur through:

-

Direct DNA Binding: The AR binds to androgen response elements (AREs) in the promoter regions of target genes, directly regulating their transcription.

-

Epigenetic Modifications: Androgens can also influence gene expression by modulating the activity of enzymes involved in histone modifications and DNA methylation.[10]

The downstream effects of AR activation are tissue-specific and can influence various biological processes, including muscle protein synthesis, cell proliferation, and differentiation.[11]

Figure 2: Simplified androgen receptor signaling pathway.

Quantitative Data

Specific quantitative data for 5β-Mestanolone in humans is scarce in the literature. The following tables summarize available data for related compounds, which can provide a comparative context.

Table 1: Androgen Receptor Binding Affinity of Selected Steroids

| Compound | Relative Binding Affinity (%) (DHT = 100%) | Reference |

| Dihydrotestosterone (DHT) | 100 | [12] |

| Testosterone | 50 | [12] |

| 5β-Dihydrotestosterone | Very low to negligible | [2] |

Table 2: Urinary Concentrations of Androstanediols in Healthy Adults

| Compound | Mean Urinary Excretion (µ g/day ) | Reference |

| Men | ||

| 5α-Androstanediol | 79 | [13] |

| 5β-Androstanediol | Not specified | [13] |

| Women | ||

| 5α-Androstanediol | 12 | [13] |

| 5β-Androstanediol | Not specified | [13] |

Experimental Protocols

The analysis of 5β-Mestanolone and its metabolites typically involves chromatographic separation coupled with mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques.[14][15]

GC-MS Analysis of 5β-Reduced Steroids

Objective: To identify and quantify 5β-Mestanolone and its metabolites in urine.

Methodology:

-

Sample Preparation:

-

Enzymatic hydrolysis of urine samples to cleave glucuronide and sulfate conjugates.

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the steroids.

-

Derivatization to form trimethylsilyl (TMS) ethers to improve volatility and thermal stability for GC analysis.[16]

-

-

GC-MS Analysis:

Figure 3: General workflow for GC-MS analysis of urinary steroids.

Hypothetical GC-MS SIM Parameters for 5β-Mestanolone Metabolites (as TMS derivatives):

| Compound | Putative Diagnostic Ions (m/z) |

| 17α-methyl-5β-androstane-3α,17β-diol-diTMS | 450 (M+), 435, 360, 143 |

| Hydroxylated-17α-methyl-5β-androstane-triTMS | 538 (M+), 523, 448, 143 |

Note: These ions are hypothetical and would need to be confirmed with authentic standards.

LC-MS/MS Analysis of 5β-Reduced Steroids

Objective: To provide a sensitive and specific method for the quantification of 5β-Mestanolone and its metabolites in plasma or serum.

Methodology:

-

Sample Preparation:

-

Protein precipitation to remove proteins from the plasma/serum sample.

-

Liquid-liquid extraction or solid-phase extraction to further purify the steroid fraction.

-

-

LC-MS/MS Analysis:

-

Chromatographic separation using a reverse-phase column.

-

Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[15]

-

Hypothetical LC-MS/MS MRM Transitions for 5β-Mestanolone and a Hydroxylated Metabolite:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 5β-Mestanolone | 305.2 [M+H]⁺ | 287.2, 97.1 |

| Hydroxy-5β-Mestanolone | 321.2 [M+H]⁺ | 303.2, 285.2 |

Note: These transitions are hypothetical and would require optimization and validation.

Conclusion

5β-Mestanolone represents an intriguing yet understudied synthetic androgen. Its unique 5β-configuration imparts distinct metabolic and biological properties compared to its 5α-isomer. While the general principles of its metabolism and interaction with the androgen receptor can be inferred from related compounds, a significant gap in human-specific quantitative data remains. The detailed experimental protocols outlined in this guide, though based on established methodologies for steroid analysis, require specific validation for 5β-Mestanolone and its metabolites. Further research, particularly utilizing in vitro models with human liver microsomes and in vivo human studies, is crucial to fully elucidate the pharmacokinetics, metabolic fate, and physiological effects of this compound. Such studies will be invaluable for researchers, scientists, and drug development professionals working in the fields of endocrinology, pharmacology, and toxicology.

References

- 1. Urinary Androgens Provide Additional Evidence Related to Metabolism and Are Correlated With Serum Androgens in Girls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mestanolone - Wikipedia [en.wikipedia.org]

- 4. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulatory effects of 5 beta-reduced steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study of the urinary metabolites of 17ɑ-methyl-19-nortestosterone in human using gas chromatography - mass spectrometry. Preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Androgen-induced Epigenetic Modulations in the Ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Urinary androstanediol and testosterone in adults [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [Mass spectrometry for steroid assays] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]

An In-Depth Technical Guide to the Toxicological Profile and Safety of 5β-Mestanolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and safety data for 5β-Mestanolone (also known as 17α-methyl-5β-dihydrotestosterone), a synthetic anabolic-androgenic steroid (AAS). The information is compiled to assist researchers and professionals in understanding the potential hazards and mechanisms of toxicity associated with this compound.

Executive Summary

5β-Mestanolone is a synthetic derivative of dihydrotestosterone (DHT).[1][2] Like other 17α-alkylated AAS, it is orally active but also presents significant health risks, most notably hepatotoxicity.[1][3] Its primary mechanism of action is through agonism of the androgen receptor (AR), leading to a range of physiological and psychological effects.[1][2][3] The available data indicates concerns regarding its carcinogenic and reproductive toxicity. This document summarizes the known toxicological endpoints, safety classifications, metabolic pathways, and provides a generalized experimental framework for assessing its cytotoxicity.

Pharmacokinetics and Metabolism

Absorption and Administration: Due to its C17α-methyl group, 5β-Mestanolone is resistant to first-pass metabolism in the liver, allowing for oral administration.[1][3] Following oral intake, there is a rapid increase in its blood concentration.[4]

Metabolism: The metabolism of 5β-Mestanolone primarily occurs in the liver and involves processes such as reduction, hydroxylation, and conjugation.[4] The biotransformations are similar to those of endogenous steroids.[4] In rabbits, oral administration of 17α-methyl-5β-dihydrotestosterone resulted in the urinary excretion of several metabolites, including:

-

17α-methyl-5β-androstane-3α,17β-diol

-

17α-methyl-5β-androstane-1β,3α,17β-triol

-

17α-methyl-5β-androstane-3α,12β,17β-triol

-

17α-methyl-5β-androstane-3α,16α,17β-triol

-

17α-methyl-5β-androstane-3α,16β,17β-triol[5]

Studies in horses have also identified common metabolites for structurally related steroids like 17α-methyltestosterone and mestanolone.[6]

Excretion: The compound and its metabolites are excreted through both urine and feces over several days.[4]

Mechanism of Action

5β-Mestanolone is a synthetic androgen and therefore acts as an agonist of the androgen receptor (AR).[1][3] The binding of 5β-Mestanolone to the AR initiates a cascade of cellular events that mediate its androgenic and anabolic effects. This includes promoting protein synthesis and inhibiting protein breakdown.[2]

Toxicological Profile

The toxicological data for 5β-Mestanolone indicates several areas of concern, consistent with other 17α-alkylated anabolic steroids.

Acute Toxicity

Hepatotoxicity

Like other 17α-alkylated AAS, 5β-Mestanolone is known to be hepatotoxic.[1][3] The C17α-methylation, which confers oral bioavailability, is also responsible for increasing the risk of liver damage, particularly at high doses.[8] This can manifest as cholestatic jaundice, peliosis hepatis, and hepatic neoplasms.[9]

Cardiovascular Effects

Use of 5β-Mestanolone can adversely affect the cardiovascular system. It may lead to an unfavorable lipid profile by increasing low-density lipoprotein (LDL) cholesterol ("bad" cholesterol) and decreasing high-density lipoprotein (HDL) cholesterol ("good" cholesterol), thereby elevating the risk of cardiovascular disease.[8]

Endocrine and Reproductive Effects

As a potent androgen, 5β-Mestanolone can cause significant endocrine disruption.

-

Androgenic Side Effects: These include acne, oily skin, increased body hair growth, voice changes, and increased libido.[1][3][8]

-

Reproductive Toxicity: GHS classifications indicate that it may damage fertility or the unborn child. There is also a warning that it may cause harm to breast-fed children. In males, AAS use can lead to hypogonadism and severe oligozoospermia by suppressing the hypothalamic-pituitary-gonadal axis.[9]

Carcinogenicity

5β-Mestanolone is suspected of causing cancer according to GHS classifications. Prolonged use of anabolic steroids has been associated with the development of hepatic tumors.[9][10]

Neuropsychiatric Effects

The use of androgenic steroids can be associated with mood swings, aggression, anxiety, and dependence.[8][9]

Safety Data

The following tables summarize the GHS hazard classifications for Mestanolone, which is structurally very similar to 5β-Mestanolone.

Table 1: GHS Hazard Statements for Mestanolone

| Hazard Code | Hazard Statement | Classification | Percentage of Notifications |

| H351 | Suspected of causing cancer | Carcinogenicity | 98.6% - 100% |

| H360 | May damage fertility or the unborn child | Reproductive toxicity | 39.1% - 39.39% |

| H312 | Harmful in contact with skin | Acute toxicity, dermal | 24.6% |

| H332 | Harmful if inhaled | Acute toxicity, inhalation | 24.6% |

| H362 | May cause harm to breast-fed children | Reproductive toxicity | 14.5% - 15.15% |

| Data sourced from aggregated notifications to the ECHA C&L Inventory. |

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on 5β-Mestanolone are not available in the public domain from the provided search results. However, a generalized workflow for a common in vitro toxicological assay, such as an MTT cytotoxicity assay, is provided below as a representative experimental approach.

Generalized Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of 5β-Mestanolone on a selected cell line (e.g., HepG2 human liver cancer cells).

Methodology:

-

Cell Culture: HepG2 cells are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere for 24 hours.

-

Compound Treatment: A stock solution of 5β-Mestanolone in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions are made to create a range of final concentrations. The cells are treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-